4-(6-(4-((2-Methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine
Description
Properties
IUPAC Name |
4-[6-[4-(2-methyl-5-nitrophenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O5S/c1-15-2-3-16(25(26)27)14-17(15)31(28,29)24-8-6-22(7-9-24)18-4-5-19(21-20-18)23-10-12-30-13-11-23/h2-5,14H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYGOSRQQPWWHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(6-(4-((2-Methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine, also known by its CAS number 886893-85-2, is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 432.49 g/mol. Its structure features a morpholine ring, a pyridazine moiety, and a piperazine unit linked to a nitrophenyl sulfonyl group, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
-
Enzyme Inhibition :
- The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which may increase acetylcholine levels in the synaptic cleft, beneficial for conditions like Alzheimer's disease.
- Antitumor Activity :
- Antibacterial Properties :
Biological Activity Data
Case Studies
Several studies have investigated the biological activity of this compound:
- Neuroprotective Effects : A study demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage by modulating neuroinflammatory pathways.
- Cancer Research : In vitro experiments showed that it effectively inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells, with IC50 values indicating significant potency .
- Antimicrobial Testing : Research focused on its antibacterial properties revealed that it was particularly effective against Gram-positive bacteria, with lower MIC values compared to traditional antibiotics like ciprofloxacin .
Comparison with Similar Compounds
Structural Analogues from Heterocyclic Libraries ()
Compounds 9f–9j in share a central aniline core with sulfonylated piperazine and pyridinylmethyl substituents, differing in sulfonyl aryl groups. Key comparisons:
| Compound ID | Sulfonyl Substituent | Molecular Weight (m/z) | LCMS Retention Time (min) | Purity |
|---|---|---|---|---|
| 9f | Phenyl | 454.1 [M + H]+ | 2.289 | >98% |
| 9g | 3,4-Dichlorophenyl | 522.0 [M + H]+ | 2.637 | 8% |
| 9h | 4-Trifluoromethylphenyl | 522.1 [M + H]+ | 2.551 | 21% |
| 9i | Naphthalen-2-yl | 504.1 [M + H]+ | 2.559 | >98% |
| 9j | 4-Fluorophenyl | 472.1 [M + H]+ | 2.326 | 31% |
| Target Compound | 2-Methyl-5-nitrophenyl | ~530–540 (estimated) | N/A | N/A |
Key Observations :
- Molecular Weight : The target’s estimated mass (~530–540 Da) exceeds most analogues in , which may affect membrane permeability.
- Synthetic Accessibility : Compounds like 9f and 9i achieve >98% purity via commercial synthesis, whereas others (e.g., 9g ) show low yields (8%), suggesting challenges in introducing bulky/electron-deficient substituents .
Thienopyrimidine-Based Analogues (–5)
Patented compounds in –5 feature thieno[3,2-d]pyrimidine or thieno[2,3-d]pyrimidine cores with morpholine and sulfonylated piperazine groups. For example:
- Compound 154: 5-[6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidin-2-yl]-pyrimidin-2-ylamine (MH+ 494.19) .
- Compound 101: 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (MH+ 494.19) .
Key Comparisons :
Morpholine Sulfonyl Derivatives ()
lists morpholine sulfonamides like 4-[(4-nitrophenyl)sulfonyl]morpholine and 4-[(2-hydrazino-5-nitrophenyl)sulfonyl]morpholine, which lack the piperazine-pyridazine framework. These compounds serve as intermediates but highlight the role of nitro groups in directing reactivity during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
